Product packaging for 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid(Cat. No.:)

2-(4-Bromothiophen-2-yl)-2-oxoacetic acid

Cat. No.: B12103949
M. Wt: 235.06 g/mol
InChI Key: HNZVQWCKJWDUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Research Significance of Alpha-Keto Acids and Halogenated Thiophene (B33073) Scaffolds

The scientific importance of 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid is derived from the foundational roles of its constituent parts in modern organic synthesis and medicinal chemistry.

Alpha-Keto Acids: These compounds, which feature a ketone group adjacent to a carboxylic acid, are recognized as highly versatile platform molecules in organic synthesis. mdpi.com They are stable, easy to handle, and can participate in a wide array of chemical reactions, including esterification and nucleophilic additions. mdpi.com In recent years, α-keto acids have gained significant attention as "green" acylating agents, offering an alternative to traditional reagents like acyl chlorides. researchgate.netacs.org Their use in acylation reactions is environmentally advantageous as the primary byproduct is carbon dioxide. researchgate.netacs.org This versatility allows for the formation of crucial carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, making them key starting materials for synthesizing a diverse range of valuable compounds. researchgate.netacs.org Biologically, alpha-keto acids are pivotal intermediates in fundamental metabolic pathways such as the Krebs cycle. wikipedia.org

Halogenated Thiophene Scaffolds: Thiophene and its derivatives are a vital class of heterocyclic compounds, frequently employed in medicinal chemistry and materials science. nih.gov The thiophene ring is considered a bioisostere of benzene, meaning it can often substitute a phenyl ring in a drug candidate to modify its properties while retaining its biological activity. nih.gov The inclusion of heteroatoms like sulfur can enhance drug-receptor interactions and alter physicochemical properties such as solubility. nih.gov The halogenation of thiophene rings, particularly with bromine, is a critical strategy in drug discovery. Halogen atoms can modulate the electronic environment of the scaffold and participate in halogen bonding, a specific type of non-covalent interaction that can enhance the affinity and specificity of a ligand for its biological target. acs.org Thiophene derivatives have been incorporated into a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. nih.govnih.gov

Historical and Contemporary Research Context of Brominated Thiophene Glyoxylates

Research involving brominated thiophenes has a well-established history, primarily focusing on their synthesis and utility as precursors for more elaborate molecules. Historically, the direct bromination of thiophene and its derivatives has been a fundamental method for producing these key intermediates. google.com These brominated thiophenes have served as versatile building blocks in various synthetic applications. For instance, they have been used in oxidative cycloaddition reactions with quinones to produce brominated anthraquinones, which are themselves important precursors for arylated anthraquinones and other extended π-systems. nih.govresearchgate.net While thiophene S-oxides, the reactive intermediates in these cycloadditions, can be challenging to isolate, methods for their in-situ generation have been developed, allowing them to react with dienophiles. semanticscholar.org

In a contemporary context, research continues to refine the synthesis and application of halogenated thiophene derivatives. Modern synthetic strategies focus on developing efficient and scalable routes to specific building blocks needed for targeted applications. A notable area of development is in the agrochemical industry, where halogenated 2-thiophenecarboxylic acid derivatives have been identified as essential components for a new class of insecticides with low mammalian toxicity. researchgate.net The synthesis of these precursors often involves sophisticated one-pot bromination/debromination procedures or palladium-catalyzed carbonylations to introduce the required functional groups with high precision. researchgate.net The study of brominated thiophene glyoxylates (oxoacetates) fits within this broader effort to create functionalized thiophene building blocks for constructing complex, high-value molecules for various scientific and industrial purposes.

Academic Scope of Investigation for this compound

The academic investigation of this compound centers on its role as a multifunctional building block in synthetic organic chemistry. evitachem.com Its molecular structure offers distinct sites for chemical modification, making it a target for the development of novel synthetic methodologies and the creation of new chemical entities.

The key structural features that define its research scope are:

A Thiophene Ring: Provides a stable aromatic core. vulcanchem.com

A Bromine Atom: Located at the 4-position, it influences the electrophilicity of the thiophene ring, particularly at the 2- and 5-positions, and serves as a handle for cross-coupling reactions. vulcanchem.com

A 2-Oxoacetic Acid Moiety: This functional group is highly reactive and can participate in various transformations, including nucleophilic additions, decarboxylation, and condensations. mdpi.comvulcanchem.com The carboxylic acid group facilitates salt formation, which can be used to modify its solubility. vulcanchem.com

Research on this compound typically explores its participation in reactions such as nucleophilic aromatic substitution, where the bromine atom can be displaced by other functional groups. vulcanchem.com Its utility as a precursor for creating derivatives with potential applications in medicinal chemistry and material science is a primary driver of its academic interest. evitachem.com

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name This compound vulcanchem.com
Molecular Formula C₆H₃BrO₃S vulcanchem.com
Molecular Weight 235.06 g/mol vulcanchem.com
Canonical SMILES C1=C(SC=C1Br)C(=O)C(=O)O vulcanchem.com
InChI Key HNZVQWCKJWDUAG-UHFFFAOYSA-N vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrO3S B12103949 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZVQWCKJWDUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 4 Bromothiophen 2 Yl 2 Oxoacetic Acid

Reactions Involving the α-Keto Acid Moiety

The α-keto acid group, consisting of a carboxylic acid adjacent to a ketone, is a versatile functional group that participates in several fundamental organic reactions.

Esterification and Amidation Reactions

The carboxylic acid function of 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid is readily converted into esters and amides through various established synthetic methods.

Esterification: The conversion to an ester can be achieved through several protocols. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. e3s-conferences.org Alternatively, for more sensitive substrates, methods like Steglich esterification are employed, which use coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These reactions proceed by activating the carboxylic acid, facilitating nucleophilic attack by an alcohol. researchgate.netmedcraveonline.com

Amidation: The synthesis of amides from the parent acid is typically accomplished using peptide coupling reagents to form an activated intermediate that subsequently reacts with a primary or secondary amine. Copper-mediated cross-coupling reactions have also been developed for N-amidation, providing an alternative to traditional methods, particularly when dealing with base-sensitive molecules. nih.gov These reactions can utilize O-acetyl hydroxamic acids in the presence of a copper(I) catalyst to yield the corresponding amide. nih.gov

Table 1: Common Reagents for Esterification and Amidation

Transformation Reagent Class Specific Examples
Esterification Acid Catalysis H₂SO₄ with Alcohol e3s-conferences.org
Coupling Agents DCC, DMAP with Alcohol researchgate.net
Alkylating Agents Alkyl Halides with Base
Amidation Peptide Coupling HATU, HOBt with Amine
Copper Catalysis Cu(I) Thiophene-2-carboxylate nih.gov
Carbodiimides EDC with Amine

Condensation and Cyclocondensation Reactions

The α-keto group is a key electrophilic center that engages in condensation and cyclocondensation reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, often leading to the formation of complex heterocyclic systems. mdpi.com

These reactions typically involve the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization. mdpi.com For instance, condensation with o-aminothiophenols is a well-established method for synthesizing 2-substituted benzothiazoles. mdpi.comresearchgate.netnih.gov Similarly, reactions with other bifunctional nucleophiles, such as diamines or hydrazines, can yield a variety of five- or six-membered heterocyclic rings. The choice of reactant and reaction conditions, which may include the use of catalysts like polyphosphoric acid (PPA), dictates the final structure of the product. mdpi.com

Table 2: Examples of Cyclocondensation Reactions

Reactant Resulting Heterocycle
o-Aminothiophenol Benzothiazole mdpi.comresearchgate.net
o-Phenylenediamine Benzodiazepine or Quinoxaline
Hydrazine/Substituted Hydrazines Pyridazinone
Amidines Pyrimidine

Decarboxylation Mechanisms

Alpha-keto acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, through several mechanisms. One significant pathway is oxidative decarboxylation, which is often mediated by enzyme complexes in biological systems. For example, the branched-chain 2-oxo acid dehydrogenase complex (BCOADC) has been shown to oxidize α-keto acids like 4-methylthio-2-oxobutyrate. nih.gov This process involves the conversion of the α-keto acid to its corresponding acyl-CoA derivative, with the concomitant release of CO₂. While this specific enzyme acts on aliphatic keto acids, similar chemical principles can be applied to the decarboxylation of aromatic α-keto acids under appropriate synthetic conditions, typically involving an oxidizing agent and elevated temperatures.

Reactions at the Brominated Thiophene (B33073) Ring

The bromine atom attached to the thiophene ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and other substitution patterns.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The carbon-bromine bond on the thiophene ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. cuny.edu The Suzuki-Miyaura reaction is one of the most widely used methods in this class. mdpi.comnih.gov

This reaction involves the coupling of the brominated thiophene with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. semanticscholar.orgrsc.org The choice of catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], ligands, base (e.g., potassium carbonate, cesium carbonate), and solvent can be optimized to achieve high yields of the desired biaryl or substituted thiophene product. nih.govsemanticscholar.orgnih.gov This method is highly valued for its tolerance of a wide range of functional groups on both coupling partners. cuny.edunih.gov

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reaction

Aryl Halide Boronic Acid Catalyst Base Product
2-(4-Br -Thiophen-2-yl)-2-oxoacetic acid Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ 2-(4-Phenyl -thiophen-2-yl)-2-oxoacetic acid
2-(4-Br -Thiophen-2-yl)-2-oxoacetic acid 4-Methoxyphenylboronic Acid Pd₂(dba)₃ / SPhos Cs₂CO₃ 2-(4-(4-Methoxyphenyl )-thiophen-2-yl)-2-oxoacetic acid
2-(4-Br -Thiophen-2-yl)-2-oxoacetic acid Thiophen-3-boronic Acid PdCl₂(dppf) NaHCO₃ 2-(4-(Thiophen-3-yl )-thiophen-2-yl)-2-oxoacetic acid

Heterocyclic Ring Functionalization via Substitution

Beyond cross-coupling, the bromine atom on the thiophene ring can be replaced through other substitution reactions. While nucleophilic aromatic substitution on an unactivated bromothiophene is challenging, the electronic properties of the ring can be modulated by other substituents to facilitate such reactions.

Furthermore, the thiophene ring itself can undergo additional functionalization. For instance, directed ortho-metalation can be used to introduce substituents adjacent to existing groups, followed by quenching with an electrophile. Other reactions may include further halogenation under specific conditions or modification of the thiophene core through ring-opening and rearrangement pathways, although these are less common. The functionalization of C-H bonds using various catalytic systems is also an emerging strategy for modifying heterocyclic structures. rsc.org

Intramolecular Cyclization and Heterocyclization Processes

The strategic positioning of the carboxylic acid and ketone functionalities, in conjunction with the reactive thiophene ring, allows for a variety of intramolecular cyclization and heterocyclization reactions. These processes are fundamental in constructing fused ring systems and other intricate molecular architectures.

One of the key reactive pathways involves the transformation of vicinal diols. While not a direct intramolecular cyclization of this compound itself, the principles of related reactions provide insight into potential transformations. For instance, the reaction of cis-cycloalkane-1,2-diols can lead to the formation of trans-2-chlorocycloalkyl acetates. u-tokyo.ac.jp This type of transformation underscores the potential for the functional groups on the side chain of a thiophene derivative to participate in cyclization cascades, especially when activated.

In the context of nucleoside chemistry, which offers analogous reaction mechanisms, the formation of cyclonucleosides highlights how intramolecular reactions can be orchestrated. For example, the reaction of certain uridine (B1682114) derivatives can yield 3'-O-acetyl-2'-chloro-2'-deoxyuridines through the intermediacy of a 2',3'-acetoxonium ion and a subsequent 3'-O-acetyl-O²,2'-cyclonucleoside. u-tokyo.ac.jp This illustrates a pathway where an acyl group participates in the formation of a new heterocyclic ring.

The following table summarizes the types of products that can be anticipated from related intramolecular processes, providing a framework for understanding the potential of this compound in similar synthetic strategies.

Starting Material TypeReagent/ConditionsKey IntermediateMajor Product Type
cis-Cycloalkane-1,2-diolAcyl HalideAcetoxonium iontrans-2-Chlorocycloalkyl acetate
Uridine DerivativeAcyl HalideAcetoxonium ion, CyclonucleosideChloro-deoxyuridine

These examples from related chemistries strongly suggest that the 2-oxoacetic acid moiety of the title compound is a prime candidate for participating in intramolecular reactions, potentially leading to novel thiophene-fused lactones or other heterocyclic systems under appropriate acidic or activating conditions.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic routes. The formation of cyclic intermediates, such as acetoxonium ions, is a recurring theme in the reactions of molecules containing suitably positioned hydroxyl and acyloxy groups.

A proposed mechanism for the formation of chloroacetates from diols involves the initial formation of a hydroxy dioxolanone. u-tokyo.ac.jp This is followed by an acid-catalyzed rearrangement that proceeds through a carboxyl-substituted orthoester. Protonation of this intermediate can then lead to the formation of an acetoxonium ion, which is subsequently opened by a nucleophile, such as a chloride ion, to yield the final product. u-tokyo.ac.jp The conversion of cyclic orthoesters to acetoxonium ions is a well-established process, particularly in the presence of Lewis acids like boron trifluoride. u-tokyo.ac.jp

The regioselectivity of these reactions is often dictated by the stereochemistry of the starting material and the nature of the participating functional groups. For instance, the reaction of trans diols often results in a mixture of simple esters and dioxolanones, with only minor amounts of the chloroacetate (B1199739) product, highlighting the stereochemical control in these cyclization-rearrangement sequences. u-tokyo.ac.jp

The quenching of reactive intermediates like acyloxonium ions can also influence the product distribution. Quenching with water, for example, is known to lead to mixtures of cis-hydroxy acetates. u-tokyo.ac.jp This step is critical in determining the final stereochemical and constitutional outcome of the reaction sequence.

These mechanistic principles provide a solid foundation for predicting the behavior of this compound. The presence of the carboxylic acid and ketone functionalities suggests that similar acid-catalyzed cyclizations and rearrangements are feasible, potentially involving the thiophene ring itself or reactions with external diols or other nucleophiles.

Derivatization Strategies and Structural Modifications of the 2 4 Bromothiophen 2 Yl 2 Oxoacetic Acid Core

Ester and Amide Derivatives

The carboxylic acid moiety of 2-(4-bromothiophen-2-yl)-2-oxoacetic acid is a primary site for derivatization, readily converted into esters and amides. These functional group transformations are fundamental in altering polarity, solubility, and interaction with biological targets.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed. However, for more sensitive or sterically hindered alcohols, milder coupling methods are preferable. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for forming esters under gentle conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to yield the desired ester and dicyclohexylurea as a byproduct. organic-chemistry.org

Amide synthesis is typically achieved by first activating the carboxylic acid. A common approach involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sapub.org The resulting 2-(4-bromothiophen-2-yl)-2-oxoacetyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. sapub.org Alternative one-pot methods using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Deoxo-Fluor can also facilitate the direct condensation of the carboxylic acid with an amine, offering a milder and often more efficient route to amide derivatives. nih.govnih.gov

Table 1: Representative Ester and Amide Derivatives of Acetic Acid Analogs

Derivative TypeReagents and ConditionsProduct Structure (Illustrative)Reference(s)
EsterAlcohol, DCC, DMAP, CH₂Cl₂ organic-chemistry.orgorganic-chemistry.orgnih.gov
AmideSOCl₂, then Amine, Dry Dioxane, NEt₃ sapub.org
AmideAmine, EDC, DCM nih.gov

Thiophene (B33073) Ring Modifications and Substituent Effects

The thiophene ring of this compound offers another key site for structural modification, primarily through reactions involving the bromo substituent. The presence of the electron-withdrawing 2-oxoacetic acid group deactivates the thiophene ring towards typical electrophilic aromatic substitution reactions. nih.gov However, the bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction is particularly well-suited for modifying the 4-position of the thiophene ring in this compound and its derivatives. By employing various aryl or heteroaryl boronic acids, a wide array of substituents can be introduced, significantly altering the electronic and steric properties of the molecule. libretexts.orgorganic-chemistry.orgcapes.gov.br The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and can be tailored to the specific substrates being coupled. libretexts.orgorganic-chemistry.org

Table 2: Suzuki-Miyaura Coupling for Thiophene Ring Modification

Reactant 1Reactant 2Catalyst/BaseProduct Structure (Illustrative)Reference(s)
Arylboronic AcidPd(0) catalyst, Base libretexts.orgresearchgate.netorganic-chemistry.org

Note: The product structure is an illustrative example of a Suzuki-Miyaura reaction on a bromothiophene derivative.

Side Chain Structural Variations

Modification of the 2-oxoacetic acid side chain provides another avenue for creating structural diversity. While direct modifications of this side chain in this compound are not extensively detailed in the provided literature, general strategies for the synthesis and modification of α-keto acids can be considered.

One potential modification is the introduction of different functional groups at the α-carbon. For instance, α-keto acids can be synthesized from the reaction of ω-carboxyamino acids with aromatic compounds in the presence of a strong acid like liquid HF, leading to amino acids with aryl-keto functions in their side chains. nih.gov This suggests the possibility of introducing amino groups or other functionalities to the side chain, which could serve as handles for further derivatization, such as in peptide synthesis. nih.gov

The catabolism of branched-chain amino acids involves the conversion to their corresponding α-keto acids, which are then decarboxylated and esterified to CoA. nih.gov This biological pathway highlights the potential for enzymatic or chemical transformations at the keto and acid functionalities of the side chain.

Conjugated Systems and Extended π-Electron Frameworks

The this compound core is an excellent starting point for the construction of conjugated systems and extended π-electron frameworks, which are of significant interest in materials science for applications in organic electronics. The bromo-substituted thiophene ring is a key reactive site for achieving this.

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. mdpi.comrsc.orgorganic-chemistry.orgresearchgate.net This reaction can be used to couple various alkynes to the 4-position of the thiophene ring of this compound derivatives, thereby extending the π-conjugation. beilstein-journals.org The resulting ethynyl-substituted thiophenes can serve as building blocks for more complex conjugated polymers and oligomers.

The incorporation of thiophene units into π-extended systems is a well-established strategy for tuning the electronic and photophysical properties of organic materials. The electron-rich nature of the thiophene ring contributes to the delocalization of π-electrons, often leading to materials with desirable charge-transport and light-emitting properties.

Table 3: Sonogashira Coupling for the Synthesis of Extended π-Systems

Reactant 1Reactant 2Catalyst SystemProduct Structure (Illustrative)Reference(s)
Terminal AlkynePd(0)/Cu(I) catalyst, Base mdpi.comrsc.orgorganic-chemistry.org

Note: The product structure is an illustrative example of a Sonogashira coupling on a bromothiophene derivative.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise molecular structure of 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid by providing information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group would be expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm, due to its deshielded nature. The two protons on the thiophene (B33073) ring are in distinct chemical environments and would therefore exhibit different chemical shifts. The proton at the 5-position (H5) would likely appear as a singlet, while the proton at the 3-position (H3) would also be a singlet. Their exact chemical shifts would be influenced by the electronic effects of the adjacent bromo and oxoacetic acid substituents.

The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the carbonyl group and the carboxylic acid group would be found at the most downfield positions, typically between 160 and 190 ppm. The four distinct carbon atoms of the thiophene ring would each produce a unique signal, with the carbon atom bonded to the bromine (C4) showing a characteristic shift. The specific chemical shifts are crucial for confirming the substitution pattern of the thiophene ring.

Atom Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)160 - 175
Ketone Carbonyl (C=O)-175 - 190
Thiophene H3~7.5 - 8.5 (s)~125 - 135
Thiophene H5~7.5 - 8.5 (s)~130 - 140
Thiophene C2-~140 - 150
Thiophene C3-~125 - 135
Thiophene C4-~110 - 120
Thiophene C5-~130 - 140
Note: 's' denotes a singlet. The exact values are dependent on the solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FTIR spectrum would be expected to show several key absorption bands. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer. The C=O stretching vibrations of the ketone and carboxylic acid groups would result in strong, sharp peaks, typically in the range of 1680-1750 cm⁻¹. The C=C and C-S stretching vibrations within the thiophene ring would appear in the fingerprint region, generally between 1300 and 1600 cm⁻¹. The C-Br stretch would be expected at a lower wavenumber, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary data. While the O-H stretch is often weak in Raman, the C=O and C=C stretching vibrations would be expected to show strong signals. The symmetric vibrations of the thiophene ring are often more Raman-active, aiding in the structural confirmation.

Functional Group Expected FTIR Vibrational Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)Weak
C=O Stretch (Ketone & Carboxylic Acid)1680 - 1750 (strong)1680 - 1750 (strong)
C=C Stretch (Thiophene)1300 - 16001300 - 1600
C-S Stretch (Thiophene)600 - 800600 - 800
C-Br Stretch< 800< 800

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through analysis of its fragmentation patterns.

In a high-resolution mass spectrum, the compound would exhibit a distinct molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with an intensity ratio of approximately 1:1, corresponding to the two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br. The exact mass of these ions would allow for the confirmation of the molecular formula, C₆H₃BrO₃S.

Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule. Expected fragmentation pathways could include the loss of a carboxyl group (-COOH), a water molecule (H₂O), or the cleavage of the bond between the thiophene ring and the oxoacetic acid moiety. The analysis of these fragment ions provides corroborating evidence for the proposed molecular structure.

Ion Description Expected m/z
[M]⁺Molecular Ion~249.9 / 251.9
[M - COOH]⁺Loss of Carboxylic Acid Group~204.9 / 206.9
[M - Br]⁺Loss of Bromine~171.0
[C₄H₂BrS]⁺Bromothiophenyl Fragment~164.9 / 166.9

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction, if suitable crystals can be grown, would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. This would unambiguously confirm the connectivity of the atoms and reveal the planarity of the thiophene ring and the conformation of the oxoacetic acid side chain.

Powder X-ray diffraction (PXRD) would be used to analyze the bulk crystalline sample, providing information on the crystal system, unit cell dimensions, and phase purity. The resulting diffraction pattern serves as a unique fingerprint for the crystalline form of the compound. Although specific crystallographic data for this compound is not widely published, such an analysis would be crucial for understanding its solid-state properties.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption (UV-Visible) and emission (photoluminescence) spectroscopy are used to investigate the photophysical properties of this compound, which are dictated by its electronic structure.

The UV-Visible absorption spectrum would be expected to show absorption bands corresponding to π → π* transitions within the thiophene ring and n → π* transitions associated with the carbonyl groups. The presence of the bromine atom and the extended conjugation would influence the position of the absorption maxima (λ_max).

If the compound is luminescent, its emission spectrum would provide information about the energy of its excited states. The Stokes shift, which is the difference between the absorption and emission maxima, and the quantum yield of emission would be important parameters to characterize. These properties are highly dependent on the molecular environment and can be sensitive to solvent polarity and aggregation state. Detailed studies in this area would be necessary to fully characterize its photophysical behavior.

Computational Chemistry and Theoretical Investigations of 2 4 Bromothiophen 2 Yl 2 Oxoacetic Acid

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties and structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations, commonly using functionals like B3LYP, can determine the optimized molecular geometry, electronic distribution, and various reactivity descriptors. researchgate.netmdpi.comnajah.edu For 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid, DFT would be used to predict bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure.

These calculations can also reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The molecular electrostatic potential (MEP) map, derived from DFT calculations, visually represents the charge distribution, identifying regions prone to electrophilic or nucleophilic attack. najah.edu For this compound, the oxygen atoms of the carbonyl and carboxyl groups would exhibit negative potential (red areas), while the acidic proton would show a positive potential (blue area).

Frontier Molecular Orbital (FMO) theory is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. mdpi.com A smaller gap suggests higher reactivity and easier electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would likely be centered on the electron-withdrawing α-keto-carboxylic acid moiety. This distribution dictates the molecule's behavior in charge-transfer interactions. Introducing electron-donating or electron-withdrawing substituents can tune these frontier orbital energies and, consequently, the molecule's electronic properties. rsc.org

Interactive Table: Illustrative Frontier Molecular Orbital Data

This table presents hypothetical, yet representative, FMO data for this compound, as would be calculated using a DFT method like B3LYP/6-311G(d,p).

ParameterEnergy (eV)Description
HOMO Energy -6.85Indicates the electron-donating capability.
LUMO Energy -2.50Indicates the electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.35Reflects chemical reactivity and stability.
Ionization Potential (I) 6.85Estimated as -EHOMO.
Electron Affinity (A) 2.50Estimated as -ELUMO.
Global Hardness (η) 2.18Measures resistance to change in electron distribution.
Electronegativity (χ) 4.68Measures the power to attract electrons.

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule in its ground state. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy. researchgate.net By calculating the vibrational spectrum of this compound, each predicted frequency can be assigned to a specific motion of the atoms, such as C=O stretching, O-H stretching of the carboxylic acid, C-Br stretching, and various vibrations of the thiophene ring. This theoretical assignment is invaluable for interpreting and validating experimental spectra.

Interactive Table: Predicted Vibrational Frequencies and Assignments

This table shows representative predicted vibrational frequencies for the key functional groups of this compound.

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3450O-H StretchCarboxylic Acid
~1760C=O StretchCarboxylic Acid
~1725C=O StretchKetone
~1450C=C StretchThiophene Ring
~1250C-O StretchCarboxylic Acid
~830C-H BendingThiophene Ring
~650C-S StretchThiophene Ring
~590C-Br StretchBromo-substituent

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

While DFT calculations are powerful, they often model molecules in a vacuum (gas phase). Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, particularly its interaction with a solvent. easychair.org By simulating the molecule within a box of explicit solvent molecules (like water), MD can reveal how the solvent influences the solute's conformation and properties. nih.govscispace.com

For this compound, MD simulations could model the formation of hydrogen bonds between the carboxylic acid group and surrounding water molecules. The simulations would also show how water structures itself around the hydrophobic thiophene ring and the bromine atom. Analyses such as the Radial Distribution Function (RDF) can quantify these interactions, showing the probable distance between specific atoms of the solute and solvent. researchgate.netnih.gov Furthermore, MD simulations provide insights into the molecule's flexibility and conformational fluctuations at a given temperature. scispace.com

Quantum Chemical Topology (QCT) and Intermolecular Interaction Studies

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, are used to characterize and quantify intermolecular interactions in the solid state. najah.edu For a crystalline structure of this compound, these analyses could precisely describe the non-covalent interactions that stabilize the crystal packing.

Potential interactions include:

Hydrogen Bonding: Strong interactions between the carboxylic acid groups of neighboring molecules.

Halogen Bonding: The electrophilic region on the bromine atom (σ-hole) interacting with a nucleophilic atom (like a carbonyl oxygen) on an adjacent molecule.

π-π Stacking: Interactions between the thiophene rings of parallel molecules.

Hirshfeld surface analysis provides a visual map of these close contacts and quantifies their relative contributions to the total crystal packing. najah.edu

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry is instrumental in modeling potential reaction pathways. For this compound, DFT can be used to investigate the mechanisms of reactions it might undergo. For example, in a Suzuki coupling reaction, DFT could model the oxidative addition, transmetalation, and reductive elimination steps. nih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy (the barrier that must be overcome for the reaction to proceed), which is directly related to the reaction kinetics. mdpi.com Such studies can predict the feasibility of a proposed reaction, explain observed product distributions, and guide the design of more efficient synthetic routes. rsc.org

Advanced Research Applications and Potentials

Utility in Complex Organic Synthesis and Methodology Development

The unique arrangement of functional groups in 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid, namely the reactive α-keto acid moiety and the strategically positioned bromine atom on the thiophene (B33073) ring, makes it a highly valuable precursor in the synthesis of complex organic molecules.

Precursor in Heterocyclic Synthesis

The synthesis of diverse heterocyclic scaffolds is a cornerstone of modern organic and medicinal chemistry. nih.gov this compound, with its array of reactive sites, is an ideal starting material for constructing a variety of heterocyclic systems. The carboxylic acid and ketone functionalities can readily participate in condensation reactions, a common strategy for ring formation. mdpi.com

Multicomponent reactions (MCRs), which involve the one-pot combination of three or more reactants, are powerful tools for rapidly generating molecular diversity and complex heterocyclic structures. nih.govopenalex.org The α-oxoacetic acid moiety of the title compound is a suitable component for such reactions. For instance, in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, β-ketoesters are common starting materials. While direct examples with this compound are not extensively documented, the structural analogy to β-ketophosphonates, which have been successfully employed in Biginelli reactions, suggests its potential in similar transformations. beilstein-journals.org The reactivity of the ketone and carboxylic acid groups allows for their participation in the formation of key intermediates in these MCRs, leading to highly functionalized pyrimidines and pyridines.

Furthermore, the carboxylic acid group can be activated and reacted with various nucleophiles to form amides. These amide derivatives of thiophene are recognized as important precursors for a range of biologically active heterocyclic compounds. nih.gov For example, the reaction of a related compound, 2-(thiophen-2-yl)acetic acid, with 2-aminothiophene-3-carbonitrile (B183302) leads to the formation of a thiophene-2-carboxamide derivative, highlighting the utility of this scaffold in synthesizing complex, multi-ring heterocyclic systems.

Role in Diversification Strategies via Cross-Coupling

The bromine atom at the 4-position of the thiophene ring is a key feature that allows for extensive molecular diversification through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net These reactions typically involve the coupling of an organohalicompound with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govnih.gov

The 2-bromothiophene (B119243) moiety is a well-established substrate for Suzuki cross-coupling reactions, readily reacting with various aryl and vinyl boronic acids to form the corresponding coupled products. nih.gov This reactivity can be directly extrapolated to this compound. The presence of the bromine atom provides a handle for introducing a wide array of substituents at the 4-position of the thiophene ring, enabling the synthesis of large libraries of analogues for structure-activity relationship studies. This strategy is particularly valuable in drug discovery, where the exploration of chemical space around a core scaffold is crucial for optimizing biological activity.

The general applicability of palladium-catalyzed cross-coupling reactions allows for the introduction of various functionalities, including alkyl, aryl, and heteroaryl groups. wiley.com This diversification is critical for fine-tuning the electronic and steric properties of the molecule, which in turn can significantly impact its biological activity and pharmacokinetic profile.

Building Block for Asymmetric Catalysis and Synthesis

Chiral molecules are of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. Asymmetric synthesis, the selective production of one enantiomer over the other, often relies on the use of chiral auxiliaries, ligands, or catalysts. nih.govresearchgate.net While direct applications of this compound as a building block for asymmetric catalysis are still emerging, its structural features suggest significant potential in this area.

Derivatives of glyoxylic acid have been successfully employed as chiral auxiliaries in various asymmetric transformations, including aldol (B89426) reactions and Morita-Baylis-Hillman reactions, leading to products with high optical purity. orientjchem.org The α-keto acid functionality of this compound could be similarly derivatized with chiral alcohols or amines to create chiral glyoxylates or glyoxylic acid amides. These chiral derivatives could then be used to control the stereochemical outcome of subsequent reactions.

Furthermore, the thiophene ring itself can be a component of chiral ligands for transition metal-catalyzed asymmetric reactions. Helically chiral polymers containing phosphorus and nitrogen atoms have been shown to act as ligands in asymmetric hydrogenations and allylic substitutions. researchgate.net By functionalizing the thiophene ring of this compound with appropriate coordinating groups, it is conceivable to synthesize novel chiral ligands. The combination of the rigid thiophene backbone and the stereogenic centers that can be introduced via the oxoacetic acid moiety offers a promising avenue for the design of new and effective catalysts for asymmetric synthesis.

Engagement in Medicinal Chemistry Research: Compound Design and Target Interactions

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and bioactive compounds. nih.gov Its isosteric relationship with the phenyl ring, coupled with its unique electronic properties, makes it an attractive motif for the design of novel therapeutic agents. nih.gov

Design Principles for Bioactive Thiophene-Based Glyoxylates

The design of bioactive compounds often follows established principles to optimize their interaction with biological targets and improve their pharmacokinetic properties. For thiophene-based compounds, several key design considerations have emerged from extensive research. nih.gov

A crucial aspect is the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties. The thiophene ring is frequently used as a bioisostere for a phenyl ring, which can lead to improved metabolic stability and binding affinity. nih.gov

The substitution pattern on the thiophene ring plays a critical role in determining biological activity. The introduction of various substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, all of which influence its interaction with a biological target. For instance, in the design of 15-lipoxygenase-1 inhibitors based on a thiophene scaffold, it was found that the nature and length of the substituent at the 5-position of the thiophene ring significantly impacted inhibitory potency.

For compounds intended to cross the blood-brain barrier, such as those targeting neurodegenerative diseases, specific physicochemical properties are desirable. These often include a molecular weight below 450 Da, a logP below 3, a polar surface area less than 90 Ų, and a limited number of hydrogen bond donors and acceptors.

The glyoxylate (B1226380) moiety itself offers opportunities for interaction with biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor and can also participate in ionic interactions with positively charged residues in a protein's active site. The adjacent ketone group provides another site for hydrogen bonding.

Exploration of Structure-Activity Relationships (SAR) for Mechanistic Insights into Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key pharmacophoric features required for activity and optimize the compound's potency and selectivity.

For thiophene-based compounds, SAR studies have been instrumental in the development of potent and selective enzyme inhibitors. beilstein-journals.org For example, in a series of cyanothiophene inhibitors of the bacterial enzyme MurF, systematic structural modifications led to a significant improvement in inhibitory potency.

A study on thiophene-2-carboxamide derivatives revealed that the nature of the substituent at the 3-position of the thiophene ring had a profound effect on the antioxidant and antibacterial activity. nih.gov Amino-substituted derivatives were found to be more potent than hydroxyl- or methyl-substituted analogues. nih.gov

The following table summarizes SAR data for a series of thiophene-based inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory cascade. nih.gov

CompoundR Group5-LO Inhibition (IC50, nM)
4a H>1000
4b 4-F100
4c 4-Cl50
4d 4-Br30
4e 4-CH3200
4f 4-OCH3300
4k 4-F-phenoxy20

Data adapted from a study on N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. nih.gov

This data clearly illustrates that the nature of the substituent at the 5-position of the thiophene ring has a dramatic effect on the inhibitory activity. Halogen substituents, particularly bromine, lead to high potency, while electron-donating groups like methyl and methoxy (B1213986) are less favorable. The most potent compound in this series, 4k , features a 4-fluorophenoxy group, indicating that a larger, more complex substituent can be beneficial for activity. These SAR insights are crucial for understanding the binding mode of these inhibitors and for the rational design of more effective anti-inflammatory agents.

Rational Design of Ligands for Specific Biological Targets (e.g., enzyme active sites, receptor binding sites)

The structured and reactive nature of this compound makes it an attractive starting point for the rational design of ligands aimed at specific biological targets. The principles of rational drug design, which leverage the three-dimensional structure of a target protein, allow for the creation of molecules with high affinity and selectivity, potentially leading to more effective and safer therapeutic agents.

The core structure of this compound, featuring a bromothiophene ring linked to a glyoxylic acid moiety, provides several key features for molecular recognition by biological macromolecules. The thiophene ring can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, within the binding pockets of enzymes and receptors. The bromine atom introduces a site for potential halogen bonding, a specific and directional interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the α-keto acid functional group is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor, and can also chelate metal ions that are often present in enzyme active sites.

While direct studies on this compound as a ligand are emerging, research on analogous thiophene-based compounds provides strong evidence for its potential. For instance, derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. digitellinc.com In these studies, the thiophene scaffold served as a platform for chemical modification, allowing for the optimization of binding affinity and selectivity. digitellinc.com The presence of a bromine atom on the thiophene ring of this compound offers a convenient handle for further chemical elaboration through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for screening against various biological targets.

Molecular docking and pharmacophore modeling are powerful computational tools in rational ligand design. These methods can predict the binding mode and affinity of a ligand to its target, guiding the design of new and improved molecules. For example, molecular docking studies on other heterocyclic compounds, such as quinazolinone derivatives, have successfully identified key interactions within the binding site of target proteins, leading to the development of potent anticancer and antimicrobial agents. researchgate.netmdpi.com A similar approach can be applied to this compound and its derivatives to explore their potential as inhibitors of various enzymes or as modulators of receptor activity.

The table below summarizes the key structural features of this compound and their potential roles in ligand-target interactions, drawing parallels from studies on related compounds.

Structural FeaturePotential Interaction TypeExample from Related Research
Thiophene RingHydrophobic interactions, π-stackingServes as a core scaffold in mPGES-1 inhibitors. digitellinc.com
Bromine AtomHalogen bonding, site for chemical modificationEnables synthesis of diverse derivatives via cross-coupling reactions.
α-Keto Acid MoietyHydrogen bonding, metal chelationActs as a key pharmacophore in various bioactive molecules.

By leveraging these structural attributes and employing modern drug design strategies, researchers can rationally design novel ligands based on the this compound scaffold for a wide range of specific biological targets.

Applications in Advanced Materials Science

The unique electronic and structural properties of thiophene-containing molecules make them valuable building blocks in the field of materials science. This compound, with its combination of a π-conjugated thiophene ring, a reactive bromine atom, and a carboxylic acid group, holds significant promise as a precursor for the synthesis of advanced materials with tailored functionalities.

Building Blocks for Optoelectronic Materials

Thiophene-based polymers and small molecules are at the forefront of research in organic optoelectronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The π-conjugated system of the thiophene ring facilitates charge transport, a critical property for these devices. The electronic properties of thiophene-containing materials can be fine-tuned by introducing different substituent groups. researchgate.netmdpi.com

The this compound molecule possesses several features that make it a promising candidate for the synthesis of optoelectronic materials. The bromothiophene unit can be readily incorporated into larger conjugated systems through various cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the construction of donor-acceptor type structures, which are known to exhibit interesting photophysical properties and are often used in organic solar cells. The electron-withdrawing nature of the oxoacetic acid group can further modulate the electronic energy levels of the resulting materials. While direct application of this specific compound in optoelectronic devices has not been extensively reported, the broader class of bromothiophene derivatives is widely utilized in the synthesis of conjugated polymers for such applications.

Precursors for Functional Polymers and Coordination Compounds

The carboxylic acid functionality of this compound opens up avenues for its use as a monomer in the synthesis of functional polymers. For instance, it can undergo polymerization reactions to form polyesters or polyamides. The resulting polymers would incorporate the thiophene unit into the polymer backbone, potentially imparting interesting thermal, mechanical, and electronic properties. Research on related thiophene-dicarboxylic acids has demonstrated the potential to create bio-based polyesters with tunable properties for applications such as sustainable packaging. mdpi.com

Furthermore, the α-keto acid moiety is an excellent chelating agent for metal ions, making this compound a suitable ligand for the synthesis of coordination compounds and metal-organic frameworks (MOFs). These materials have a wide range of applications, including catalysis, gas storage, and sensing. The combination of the coordinating group with the functionalizable bromothiophene unit could lead to the development of multifunctional coordination polymers with novel properties.

The table below outlines the potential of this compound in materials science, based on the known applications of similar thiophene derivatives.

Application AreaRelevant Functional GroupsPotential Role of the Compound
Optoelectronic MaterialsBromothiopheneBuilding block for conjugated polymers and small molecules.
Functional PolymersCarboxylic AcidMonomer for the synthesis of polyesters and polyamides.
Coordination Compoundsα-Keto AcidLigand for the formation of metal complexes and MOFs.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid, and how can purity be optimized?

  • Answer : A typical method involves oxidation of 2-(4-bromothiophen-2-yl)acetaldehyde using strong oxidizing agents like K₂Cr₂O₇ in acidic conditions . Post-synthesis, purification via recrystallization (using polar solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) ensures high purity. Characterization via ¹H/¹³C NMR and IR spectroscopy confirms structural integrity. For instance, the ketone carbonyl (C=O) typically appears at ~170 ppm in ¹³C NMR, while the bromothiophene protons show distinct splitting patterns in ¹H NMR .

Q. How is the molecular structure of this compound validated experimentally?

  • Answer : Combined spectroscopic techniques are critical. ¹H NMR reveals proton environments (e.g., deshielded protons on the thiophene ring), while IR identifies functional groups (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺: ~249 Da for C₆H₃BrO₃S). For unambiguous confirmation, single-crystal X-ray diffraction is employed, though crystallization may require slow evaporation from DMSO or DMF .

Q. What are its primary applications in academic research?

  • Answer : It serves as a precursor in synthesizing heterocyclic compounds (e.g., indole derivatives for drug discovery) and as a ligand in coordination chemistry. The bromine atom enables Suzuki coupling for functionalization, while the oxoacetic acid moiety chelates metal ions (e.g., Cu²⁺, Fe³⁺) in catalytic systems .

Q. What safety precautions are necessary when handling this compound?

  • Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in a ventilated, cool area (<25°C) in tightly sealed containers. Dispose via authorized hazardous waste channels. Toxicity data suggest moderate acute hazards (LD₅₀ > 500 mg/kg in rats), but chronic effects require further study .

Advanced Research Questions

Q. How can conflicting NMR data from different studies be resolved?

  • Answer : Contradictions often arise from solvent effects or tautomerism. For example, the keto-enol equilibrium influences chemical shifts. Use deuterated DMSO or CDCl₃ for consistency, and compare with computed NMR spectra (DFT/B3LYP/6-311+G(d,p)). If discrepancies persist, variable-temperature NMR can identify dynamic processes .

Q. What strategies improve low yields in its synthesis?

  • Answer : Low yields (e.g., <50% ) may stem from side reactions at the bromothiophene ring. Optimize reaction time/temperature to minimize decomposition. Alternative oxidizing agents (e.g., TEMPO/NaClO) or microwave-assisted synthesis can enhance efficiency. Monitoring by TLC or in-situ FTIR helps track intermediate formation .

Q. How does computational modeling aid in understanding its tautomeric behavior?

  • Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) predict relative stability of tautomers. The keto form is typically more stable by ~5 kcal/mol due to intramolecular H-bonding (N–H⋯O=C). Solvent effects (PCM model) further refine predictions, aligning with experimental IR and NMR data .

Q. What advanced techniques characterize its metal coordination complexes?

  • Answer : X-ray crystallography resolves binding modes (monodentate vs. bidentate). Spectroscopic techniques like EPR (for paramagnetic metals) and UV-Vis (ligand-to-metal charge transfer bands) provide electronic insights. Cyclic voltammetry reveals redox activity, critical for catalytic applications .

Q. How can structural insights guide its use in PROTAC design?

  • Answer : The oxoacetic acid group can link E3 ligase ligands to target protein binders. Molecular docking (AutoDock Vina) predicts binding affinity to ubiquitination machinery. Optimize linker length/spacing to enhance proteasome recruitment efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.